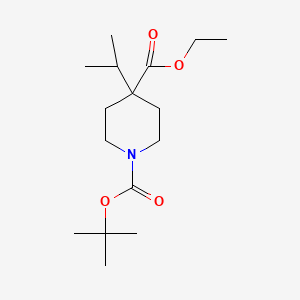

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

描述

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (CAS: 1022128-75-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an isopropyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₆H₂₉NO₄, with a molecular weight of 299.41 g/mol . Key physicochemical properties include a density of 1.034 g/cm³, boiling point of 356.7°C (760 mmHg), and a calculated XLogP3 value of 3.16, indicative of moderate lipophilicity . The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical and organic chemistry.

属性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-propan-2-ylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-7-20-13(18)16(12(2)3)8-10-17(11-9-16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNRWQCIHFRCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693904 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-75-1 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of the Core Piperidine Derivative

The foundational step involves synthesizing the piperidine ring with the desired substituents, often starting from commercially available intermediates such as 4-bromopiperidine or isonipecotic acid derivatives.

Method from Patent WO2012136504A1 :

- The synthesis begins with the preparation of trans-4-methylpiperidine-2-carboxylic hydrochloride, which is then converted into the corresponding ethyl ester.

- The process involves dissolving the hydrochloride in an organic polar solvent (e.g., ethanol, ethyl acetate, dichloromethane), maintaining the solution at 0–30°C.

- The esterification is achieved via heating at reflux (preferably around 70°C) for 3–24 hours, with subsequent filtration, washing, and concentration steps.

- The ester is then purified through distillation or recrystallization, yielding high purity compounds with yields typically between 90–95%.

Alternative Synthesis from Isonipecotic Acid :

- Isonipecotic acid is reacted with thionyl chloride under reflux conditions in ethanol to form ethyl piperidine-4-carboxylate.

- The reaction proceeds at 0°C to reflux for 48 hours, followed by work-up involving washing with NaOH, drying, and concentration to yield the ester with yields around 94%.

Introduction of the Boc Protecting Group

The Boc (tert-butyloxycarbonyl) group is introduced to protect the nitrogen atom during subsequent functionalization steps.

- Common Method :

- The piperidine derivative is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine.

- The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dichloromethane at room temperature.

- Stirring for 12–24 hours ensures complete Boc protection.

- The product is purified via filtration or chromatography, resulting in the Boc-protected piperidine.

Final Assembly and Purification

- The final compound, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, is obtained after coupling the protected piperidine core with the isopropyl substituent.

- Purification techniques include column chromatography, recrystallization, or distillation under reduced pressure.

- The compound’s purity is confirmed via NMR, HPLC, and mass spectrometry, typically exceeding 99% purity.

Data Table Summarizing Preparation Methods

| Step | Reagents/Conditions | Duration | Yield | Notes |

|---|---|---|---|---|

| Synthesis of piperidine core | Isonipecotic acid + Thionyl chloride | 48 hrs | 94% | Reflux in ethanol, work-up with NaOH |

| Boc protection | Boc2O + Triethylamine | 12–24 hrs | >99% | In dichloromethane or THF at room temp |

| Isopropyl substitution | Isopropyl halide + Base | Several hrs | Variable | In acetonitrile or DMF, elevated temp |

| Final purification | Chromatography | - | - | Confirm purity >99% |

Research Findings and Notes

- The method described in WO2012136504A1 emphasizes a straightforward, high-yield approach for synthesizing key intermediates, which are then used to assemble the target compound with high purity.

- The synthesis of the Boc-protected piperidine with an isopropyl substituent is adaptable, allowing for modifications based on available starting materials and desired stereochemistry.

- The key to successful preparation lies in controlling reaction conditions—temperature, solvent choice, and reaction time—to maximize yield and purity.

- The use of organic polar solvents such as ethanol, ethyl acetate, and dichloromethane is common, with purification steps ensuring removal of impurities and unreacted starting materials.

化学反应分析

Types of Reactions

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary amines or alcohols .

科学研究应用

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

相似化合物的比较

Structural Analogues from Combi-Blocks ()

The following table highlights key differences and similarities with select ethyl ester derivatives:

Key Observations:

- Steric and Electronic Effects: The Boc and isopropyl groups in the target compound introduce significant steric bulk compared to analogues like Ethyl 4-amino-3,5,6-trichloropicolinate, which lacks such substituents. This bulk may reduce nucleophilic reactivity but enhance stability in acidic conditions .

- Solubility: The Boc group increases hydrophobicity (XLogP3 = 3.16) relative to compounds with polar substituents (e.g., amino or pyridinyl groups), which likely exhibit higher aqueous solubility.

- Synthetic Utility : Unlike halogenated derivatives (e.g., trichloropicolinate), the Boc-protected piperidine is tailored for use in multi-step syntheses requiring orthogonal protection strategies.

Pharmacologically Active Piperidine Derivatives ()

- BD 1008 (sigma receptor antagonist): Features a dichlorophenyl and pyrrolidinyl group, emphasizing receptor-binding specificity .

- AC 927 (phenethylpiperidine oxalate): Lacks a Boc group but shares a piperidine core, highlighting the impact of substituents on biological activity .

Comparison Insights : The Boc group in this compound distinguishes it from pharmacologically active analogues, as it is primarily a synthetic intermediate rather than a bioactive molecule. Its stability under basic conditions contrasts with labile groups in compounds like (+)-MR200, which contains a hydroxypiperidine moiety .

生物活性

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, biochemical properties, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the piperidine ring, along with an isopropyl group at the 4-position. This structural arrangement influences its interaction with biological targets.

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

CAS Number: 1022128-75-1

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Interaction: The compound can act as an inhibitor or activator of specific enzymes, modulating metabolic pathways. For instance, it may inhibit enzymes involved in pain signaling pathways, similar to other piperidine derivatives.

- Receptor Binding: It may interact with neurotransmitter receptors, potentially influencing pain perception and other neurological functions. Its structure allows for selective binding due to steric effects introduced by the isopropyl group.

In Vitro Studies

In laboratory settings, this compound has been evaluated for its effects on various cell types:

- Cell Signaling Pathways: It has been shown to modulate pathways related to cell growth and differentiation. The compound can activate or inhibit signaling cascades that control cellular functions, such as apoptosis and metabolism .

- Gene Expression: Research indicates that it can alter gene expression profiles in targeted cells, leading to changes in metabolic activity and cellular responses.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. It is metabolized primarily in the liver, with excretion occurring through urine. Its stability under physiological conditions enhances its potential for therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

- Pain Management: In studies targeting opioid receptors, this compound demonstrated agonistic properties that could be beneficial in developing analgesics .

- Neuropharmacology: Its ability to modulate neurotransmitter systems has been explored in models of neurodegenerative diseases, suggesting a role in neuroprotection or cognitive enhancement.

- Synthesis of Derivatives: The compound serves as a precursor in synthesizing more complex molecules with enhanced biological activities, particularly those targeting central nervous system disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate | Methyl group at 4-position | Similar enzyme inhibition |

| Ethyl 1-Boc-4-ethyl-4-piperidinecarboxylate | Ethyl group at 4-position | Potentially different receptor binding |

| Ethyl 1-Boc-4-benzoyl-4-piperidinecarboxylate | Benzoyl group at 4-position | Enhanced anti-cancer properties |

常见问题

Q. What are the recommended synthetic routes for Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, and how can purity be optimized?

Answer: The synthesis typically involves multi-step processes, including Boc-protection of the piperidine nitrogen, alkylation at the 4-position with an isopropyl group, and esterification. Key steps include:

- Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine, yielding the Boc-protected intermediate .

- Alkylation: Use of isopropyl halides or sulfonates under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the isopropyl group .

- Esterification: Ethylation via carboxylic acid activation (e.g., using EDCI/HOBt) followed by reaction with ethanol .

Purity Optimization:

- Chromatography: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves intermediates .

- Crystallization: Recrystallization from ethanol/water mixtures improves final product purity (>98%) .

Q. How should researchers characterize the structural integrity of this compound?

Answer: A combination of spectroscopic and analytical techniques is critical:

- NMR: ¹H NMR (CDCl₃) should show characteristic signals: Boc tert-butyl protons (δ 1.4 ppm), isopropyl doublet (δ 0.9–1.1 ppm), and ethyl ester triplet (δ 1.2–1.4 ppm) .

- Mass Spectrometry: ESI-MS should confirm the molecular ion peak at m/z 314.2 (C₁₆H₂₇NO₄⁺) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

- Steric Hindrance: The isopropyl group at the 4-position creates significant steric bulk, reducing accessibility to the piperidine nitrogen. This necessitates strong nucleophiles (e.g., Grignard reagents) or elevated temperatures (80–100°C) for reactions like deprotection or alkylation .

- Electronic Effects: The Boc group stabilizes the piperidine nitrogen via electron withdrawal, making it less nucleophilic. Deprotection (e.g., with TFA in DCM) restores reactivity for downstream functionalization .

Experimental Validation:

- Kinetic studies comparing reaction rates with/without Boc protection can isolate electronic contributions .

- X-ray crystallography (e.g., as in ) reveals spatial constraints affecting reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?

Answer: Discrepancies in biological data (e.g., receptor binding vs. inactivity) often arise from:

- Structural Isomerism: Confirm the absence of regioisomers (e.g., Boc group migration) via 2D NMR (NOESY) .

- Assay Conditions: Variations in solvent (DMSO vs. aqueous buffer) or pH may alter compound stability. For example, ester hydrolysis under basic conditions generates free carboxylic acids, which may exhibit off-target effects .

Methodological Recommendations:

- Dose-Response Curves: Test across a wide concentration range (1 nM–100 µM) to identify true activity thresholds .

- Metabolic Stability Assays: LC-MS/MS monitors degradation products in simulated physiological conditions .

Q. How can computational modeling guide the design of derivatives based on this compound for targeted drug discovery?

Answer:

- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like sodium channels or GPCRs. The isopropyl group’s hydrophobicity may enhance membrane permeability .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .

Validation:

- Compare computational predictions with in vitro IC₅₀ values from patch-clamp assays or radioligand binding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。